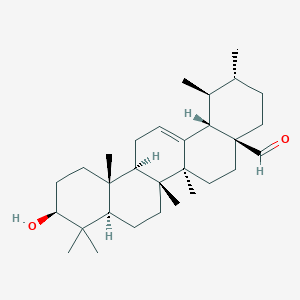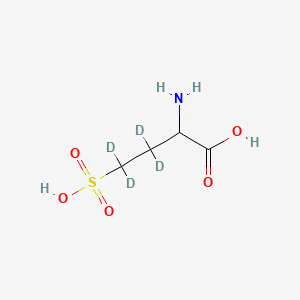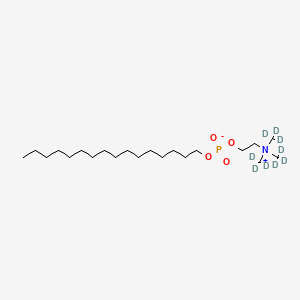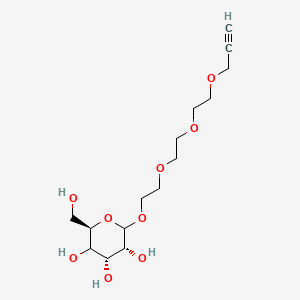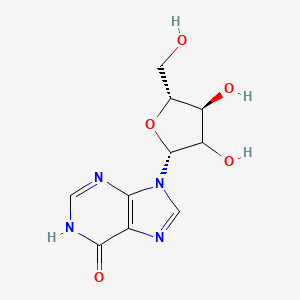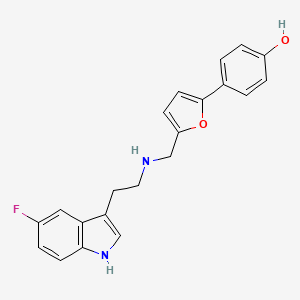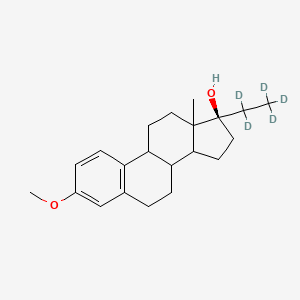
1,3,5(10)-Estratriene-17|A-ethyl-3,17|A-diol 3-methyl ether-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5(10)-Estratriene-17α-ethyl-3,17β-diol 3-methyl ether-d5 is a deuterium-labeled derivative of 1,3,5(10)-Estratriene-17α-ethyl-3,17β-diol 3-methyl ether. Deuterium labeling involves the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. This compound is primarily used in scientific research, particularly in the study of pharmacokinetics and metabolic profiles of drugs .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5(10)-Estratriene-17α-ethyl-3,17β-diol 3-methyl ether-d5 typically involves the deuteration of 1,3,5(10)-Estratriene-17α-ethyl-3,17β-diol 3-methyl ether. Deuteration can be achieved through various methods, including catalytic exchange reactions, where the hydrogen atoms are replaced with deuterium atoms using a deuterium source such as deuterium gas (D2) or deuterated solvents .
Industrial Production Methods
Industrial production of deuterium-labeled compounds often involves large-scale catalytic exchange reactions. These reactions are carried out under controlled conditions to ensure high yield and purity of the final product. The process may include multiple steps of purification, such as chromatography, to isolate the desired deuterium-labeled compound .
Analyse Des Réactions Chimiques
Types of Reactions
1,3,5(10)-Estratriene-17α-ethyl-3,17β-diol 3-methyl ether-d5 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst such as iron (Fe).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, reduction may yield alcohols, and substitution may yield halogenated compounds .
Applications De Recherche Scientifique
1,3,5(10)-Estratriene-17α-ethyl-3,17β-diol 3-methyl ether-d5 is widely used in scientific research due to its deuterium labeling. Some of its applications include:
Pharmacokinetics: Used as a tracer to study the absorption, distribution, metabolism, and excretion of drugs.
Metabolic Studies: Helps in understanding the metabolic pathways and the effects of deuterium substitution on drug metabolism.
Biological Research: Used in studies involving hormone receptors and their interactions.
Industrial Applications: Employed in the development of new pharmaceuticals and in the study of drug-drug interactions.
Mécanisme D'action
The mechanism of action of 1,3,5(10)-Estratriene-17α-ethyl-3,17β-diol 3-methyl ether-d5 involves its interaction with specific molecular targets, such as hormone receptors. The deuterium substitution can affect the pharmacokinetic and metabolic profiles of the compound, leading to differences in its biological activity compared to its non-deuterated counterpart. The pathways involved may include receptor binding, signal transduction, and metabolic degradation .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5(10)-Estratriene-17α-ethyl-3,17β-diol 3-methyl ether: The non-deuterated version of the compound.
Estradiol: A naturally occurring estrogen hormone.
Ethinylestradiol: A synthetic derivative of estradiol used in oral contraceptives.
Uniqueness
1,3,5(10)-Estratriene-17α-ethyl-3,17β-diol 3-methyl ether-d5 is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic and metabolic studies. The presence of deuterium can lead to differences in the rate of metabolic degradation and overall stability of the compound, making it a valuable tool in drug development and research .
Propriétés
Formule moléculaire |
C21H30O2 |
|---|---|
Poids moléculaire |
319.5 g/mol |
Nom IUPAC |
(17S)-3-methoxy-13-methyl-17-(1,1,2,2,2-pentadeuterioethyl)-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol |
InChI |
InChI=1S/C21H30O2/c1-4-21(22)12-10-19-18-7-5-14-13-15(23-3)6-8-16(14)17(18)9-11-20(19,21)2/h6,8,13,17-19,22H,4-5,7,9-12H2,1-3H3/t17?,18?,19?,20?,21-/m0/s1/i1D3,4D2 |
Clé InChI |
NVYBDSYHTNOJSQ-SWAIXTRRSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])([2H])[C@@]1(CCC2C1(CCC3C2CCC4=C3C=CC(=C4)OC)C)O |
SMILES canonique |
CCC1(CCC2C1(CCC3C2CCC4=C3C=CC(=C4)OC)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


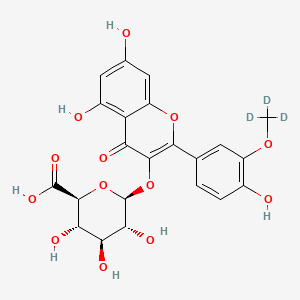
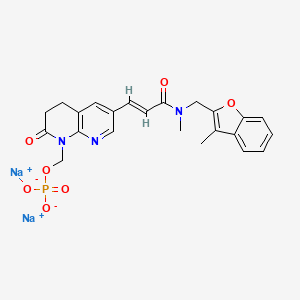
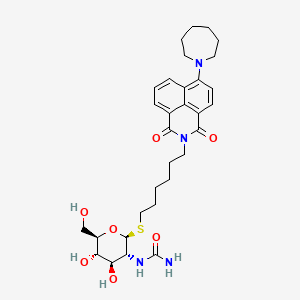
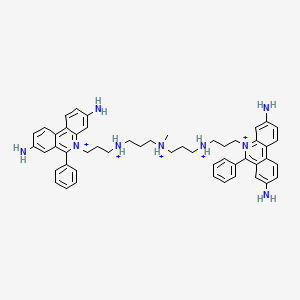

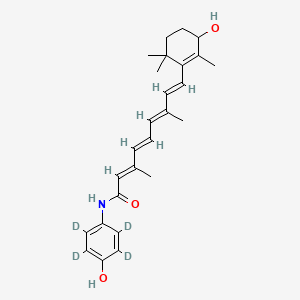
![5-[[(4-Fluorophenyl)methyl]amino]-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one-d4](/img/structure/B12407202.png)
